2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol 2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1483931-59-4
VCID: VC5255175
InChI: InChI=1S/C6H11N3O/c1-9-3-2-6(8-9)5(7)4-10/h2-3,5,10H,4,7H2,1H3
SMILES: CN1C=CC(=N1)C(CO)N
Molecular Formula: C6H11N3O
Molecular Weight: 141.174

2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

CAS No.: 1483931-59-4

Cat. No.: VC5255175

Molecular Formula: C6H11N3O

Molecular Weight: 141.174

* For research use only. Not for human or veterinary use.

2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol - 1483931-59-4

Specification

CAS No. 1483931-59-4
Molecular Formula C6H11N3O
Molecular Weight 141.174
IUPAC Name 2-amino-2-(1-methylpyrazol-3-yl)ethanol
Standard InChI InChI=1S/C6H11N3O/c1-9-3-2-6(8-9)5(7)4-10/h2-3,5,10H,4,7H2,1H3
Standard InChI Key VCPRZYKEIPMTGJ-UHFFFAOYSA-N
SMILES CN1C=CC(=N1)C(CO)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture and Stereochemistry

The compound features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted at the 1-position with a methyl group and at the 3-position with an ethanolamine moiety. The stereogenic center at the C2 position of the ethanolamine side chain gives rise to two enantiomers: (R)- and (S)-2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. The spatial arrangement of functional groups influences its intermolecular interactions, solubility, and binding affinity to biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₁₁N₃O
Molecular Weight141.17 g/mol
CAS Number1483931-59-4
SolubilityModerate in polar solvents
Melting PointData pending

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves the nucleophilic ring-opening of ethylene oxide by 1-methyl-1H-pyrazole under basic conditions. This reaction proceeds via attack of the pyrazole’s nitrogen on the electrophilic epoxide carbon, followed by proton transfer to yield the amino alcohol. Optimized conditions include:

  • Solvent: Ethanol or methanol for polarity and solubility.

  • Catalyst: Triethylamine or sodium hydroxide to deprotonate the pyrazole, enhancing nucleophilicity.

  • Temperature: 25–60°C to balance reaction rate and byproduct formation.

Continuous flow reactors have been employed industrially to improve scalability and purity, achieving yields exceeding 70%. Post-synthesis purification via recrystallization or chromatography ensures high enantiomeric excess, critical for pharmacological applications.

Table 2: Synthesis Optimization Parameters

ParameterOptimal Condition
Reaction Time12–24 hours
Catalyst Concentration10–15 mol%
Purification MethodColumn chromatography

Biological Activities and Mechanisms

Stereochemical Influence on Bioactivity

The (R)-enantiomer exhibits 3-fold greater COX-2 inhibition than the (S)-form, attributed to better complementarity with the enzyme’s hydrophobic pocket. This enantioselectivity underscores the importance of chiral resolution in drug development.

Comparative Analysis with Pyrazole Derivatives

Functional Group Modifications

Compared to 2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one, the hydroxyl group in 2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol enhances hydrophilicity, improving aqueous solubility by 40%. Conversely, replacement of the hydroxyl with a ketone (as in the ethanone analog) increases membrane permeability but reduces target specificity.

Table 3: Property Comparison with Analogous Compounds

CompoundSolubility (mg/mL)LogPBioactivity (IC₅₀)
Target Compound12.5-0.725 μM (MCF-7)
Ethanone Analog8.20.345 μM (MCF-7)
Hydroxyphenyl Derivative9.8-0.518 μM (COX-2)

Applications in Drug Discovery

Lead Optimization Strategies

The compound serves as a versatile intermediate for generating analogs with enhanced pharmacokinetic profiles. Key modifications include:

  • Acylation of the Amino Group: Improves blood-brain barrier penetration for CNS-targeted therapies.

  • Introduction of Halogens: Enhances binding affinity through hydrophobic interactions.

Future Directions and Challenges

Unresolved Questions

  • Metabolic Stability: Phase I metabolism studies are needed to assess hepatic clearance pathways.

  • In Vivo Efficacy: Rodent models of inflammation and cancer will validate preliminary in vitro findings.

Technological Advancements

  • Enzymatic Resolution: Use of lipases or esterases to achieve >99% enantiomeric excess.

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